كيونوكسالينات
Quinoxalines are a class of heterocyclic organic compounds characterized by their unique molecular structure, featuring a five-membered ring system with one nitrogen atom and one oxygen atom. These compounds exhibit a variety of interesting properties that make them valuable in both academic research and industrial applications.
Structurally, quinoxaline contains a nitrogen atom at the 2-position and an oxygen atom at the 3-position, forming a stable aromatic ring. Due to their electron-donating nature, quinoxalines can participate in various chemical reactions such as Friedel-Crafts alkylation and acylation, making them useful intermediates in organic synthesis.
In pharmaceutical research, quinoxalines are of particular interest due to their potential as antitumor agents, antimicrobial drugs, and inhibitors of metalloenzymes. Their ability to form stable complexes with transition metals also makes them suitable for catalytic applications.
Furthermore, these compounds display notable thermal stability and solubility characteristics, which contribute to their utility in dye synthesis, electronic materials, and other industrial processes. The broad range of functional groups that can be introduced into quinoxaline derivatives allows for the design of molecules with specific properties tailored to diverse applications.

هيكل | الاسم الكيميائي | CAS | وسط |
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6-Ethynylquinoxaline | 442517-33-1 | C10H6N2 |
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quinoxaline-1,4-diium-1,4-bis(olate) | 2423-66-7 | C8H6N2O2 |
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Quinoxaline,2-(methylthio)- | 21948-73-2 | C9H8N2S |
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1(2H)-Quinoxalinecarboxaldehyde,3-(hydroxyamino)- | 35975-41-8 | C9H9N3O2 |
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3,4-dihydro-3-oxo-2-Quinoxalinecarbonitrile | 34731-47-0 | C9H5N3O |
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3-Methylquinoxalin-2-amine | 34972-22-0 | C9H9N3 |
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Acenaphtho1,2-BQuinoxaline | 207-11-4 | C18H10N2 |
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1,4-Dihydro-6,7-dimethyl-2,3-quinoxalinedione | 2474-50-2 | C10H10N2O2 |
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2-chloro-1-(quinoxalin-2-yl)ethan-1-one | 25594-61-0 | C10H7ClN2O |
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2(1H)-Phenazinone,1-diazo- | 28082-79-3 | C12H6N4O |
الوثائق ذات الصلة
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1. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
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Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
الموردين الموصى بهم
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Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagentsطبيعة الشركة: Private enterprises
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Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
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Wuhan Comings Biotechnology Co., Ltd.Factory Trade Brand reagentsطبيعة الشركة: Private enterprises
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Shandong Feiyang Chemical Co., LtdFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
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Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
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